Ethyl 4-chloro-7-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-6-8(2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNSYUQJYGBUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481351 | |
| Record name | Ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-19-6 | |
| Record name | Ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Substituted Anilines with Ethoxymethylenemalonate Esters
Reaction of 3-methylaniline derivatives with ethyl ethoxymethylenemalonate initiates the process. For example, 3-amino-4-methylbenzoic acid derivatives undergo nucleophilic substitution at the ethoxy group, forming an anilidomethylenemalonate intermediate. Heating in toluene at 100–110°C for 4–5 hours drives this step, with yields exceeding 70% in optimized conditions.
Cyclization to 4-Hydroxyquinoline-3-Carboxylates
Thermal cyclization (160–180°C) induces a 6π-electrocyclic ring closure, generating ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. The reaction proceeds via a keto-enol tautomerization, with the enol form stabilizing through intramolecular hydrogen bonding. Key spectral data for intermediates include:
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Yield |
|---|---|---|---|
| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | 1717 (C=O), 2873 (O-H) | 8.06 (d, 1H), 7.68 (m, 1H), 2.34 (s, 3H, CH₃) | 58% |
Chlorination Strategies for 4-Hydroxy to 4-Chloro Conversion
Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxyl group to a chloro substituent.
Optimized POCl₃-Mediated Chlorination
A representative procedure involves:
- Suspending ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (1.00 g, 3.2 mmol) in POCl₃ (2.2 mL, 24 mmol)
- Stirring at room temperature for 3 hours to form a homogeneous solution
- Quenching with ice-water and neutralizing with NaOH pellets
- Extracting with dichloromethane (3 × 50 mL) and evaporating to dryness
This method achieves near-quantitative conversion, with the chlorine atom introduced regioselectively at position 4. Alternative chlorinating agents like thionyl chloride (SOCl₂) give lower yields (<65%) due to competing ester hydrolysis.
Alternative Synthesis Routes from Patent Literature
Direct Cyclization Using Prefunctionalized Anilines
US Patent 20030212276 describes a one-pot synthesis starting from 3-fluoro-4-methylaniline and ethyl (ethoxymethylene)cyanoacetate:
- Heat reagents in toluene at 100°C for 4.5 hours
- Add hexane/ethyl acetate (1:1) and cool to 0°C
- Isolate intermediate (mp >300°C)
- Reflux in diphenyl ether/biphenyl (3:1) to induce cyclization
While this method avoids separate chlorination steps, it requires stringent temperature control to prevent decomposition.
DDQ-Mediated Oxidative Cyclization
A modern adaptation employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidative aromatization:
- React 3-methylbenzyl azide with ethyl 3-ethoxyacrylate in toluene
- Add triflic acid (TfOH) to catalyze [3+3] cyclization
- Treat with DDQ (1.0 equiv) to oxidize the dihydroquinoline intermediate
This method achieves 53% yield for analogous 8-chloro derivatives but requires expensive reagents.
Structural and Spectroscopic Characterization
PubChem data (CID 12227149) confirms the structure with:
- Molecular formula : C₁₃H₁₂ClNO₂
- SMILES : CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C
- Critical NMR signals :
Mass spectral analysis shows a molecular ion peak at m/z 249.05510 (M⁺), with characteristic fragments at m/z 204 (loss of COOEt) and 167 (Cl loss).
Mechanistic Considerations and Side Reactions
The Gould–Jacobs pathway’s efficiency depends on:
- Electron-donating groups at the aniline’s meta position (e.g., -CH₃) to activate the ring for cyclization
- Solvent effects : High-boiling solvents like diphenyl ether improve cyclization yields by preventing intermediate decomposition
Common side products include:
- 6-Chloro isomers from improper POCl₃ stoichiometry
- Ester hydrolysis products if aqueous workup pH exceeds 9.0
Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| POCl₃ Equivalents | 7.0 | 5.5–6.0 |
| Reaction Volume (L/kg) | 8.2 | 1.5 |
| Cycle Time (h) | 4.5 | 9.2 |
Scale-up difficulties arise from:
- Exothermic chlorination requiring jacketed reactors
- POCl₃ quenching generating HCl gas necessitating scrubbers
- Crystallization fouling in continuous flow systems
Applications and Derivative Synthesis
This compound serves as a precursor for:
- Antibacterial quinolones : Nucleophilic displacement of Cl with piperazines
- Luminescent materials : Suzuki coupling to install aryl groups at C-4
- Kinase inhibitors : Amidation of the ester to carboxamide derivatives
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-7-methylquinoline-3-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its structural features contribute to its effectiveness against various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against several bacterial strains, making it a candidate for developing new antibacterial agents:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 75 mg/mL |
| S. agalactiae | 100 mg/mL |
These results suggest that this compound could be effective against resistant bacterial strains, potentially leading to new treatment options in the pharmaceutical industry.
Anticancer Properties
The compound has shown promise in anticancer research. Quinoline derivatives are known for their ability to interact with DNA and inhibit cell proliferation. This compound may function through mechanisms such as:
- Inhibition of topoisomerases : These enzymes are crucial for DNA replication and repair.
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
Studies are ongoing to better understand its specific mechanisms and efficacy against various cancer types .
Biological Studies
This compound is utilized in biological studies to explore the broader effects of quinoline derivatives on human health.
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in various industrial applications:
Synthesis of Specialty Chemicals
The compound serves as a precursor for synthesizing specialty chemicals used in various applications, including:
- Dyes : It can be used to produce dyes with unique properties.
- Solar Cells : Research indicates potential use in dye-sensitized solar cells (DSSCs), where quinoline derivatives enhance light absorption and energy conversion efficiency .
Case Studies
Several studies have documented the applications and efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Researchers conducted a series of tests to evaluate the antimicrobial activity against resistant strains of bacteria.
- Results indicated a promising MIC, suggesting further development into pharmaceutical formulations.
-
Anticancer Research :
- A study focused on the compound's ability to inhibit tumor growth in vitro.
- Preliminary findings showed significant reduction in cell viability in treated cancer cell lines compared to controls.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in their death .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogues and their properties:
Biological Activity
Ethyl 4-chloro-7-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C12H10ClNO2 and a molecular weight of approximately 249.69 g/mol. Its structure features a quinoline core with a chlorine atom at the fourth position and an ethyl ester at the carboxylic acid functional group located at the third position. The compound typically appears as a yellowish solid with a melting point ranging from 46 to 49 °C and a boiling point of approximately 346.4 °C .
Notable Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. It functions through mechanisms such as enzyme inhibition, disrupting bacterial cell wall synthesis, and interfering with DNA replication processes .
- Anticancer Properties : this compound has been investigated for its potential in cancer therapy. Studies suggest that it may inhibit topoisomerases, enzymes critical for DNA replication and repair in cancer cells, leading to apoptosis .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and DNA replication, disrupting essential cellular processes.
- Cell Membrane Disruption : It can interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Targeting Cancer Cells : By inhibiting topoisomerases, the compound interferes with the replication of cancer cell DNA, promoting cell death .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4-chloroquinoline-3-carboxylate | Lacks methyl group at position seven | Antimicrobial activity |
| Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate | Bromine substitution at position eight | Enhanced antimicrobial properties |
| Ethyl 7-methylquinoline-3-carboxylate | No chlorine substituent | Different biological activities |
The presence of both chlorine and methyl substituents on the quinoline ring in this compound contributes significantly to its distinct biological activities compared to its isomers .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study comparing this compound with traditional antibiotics showed that it had comparable or superior activity against resistant strains of E. coli and Staphylococcus aureus, indicating its potential as an alternative treatment option .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability at low micromolar concentrations, suggesting strong anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
